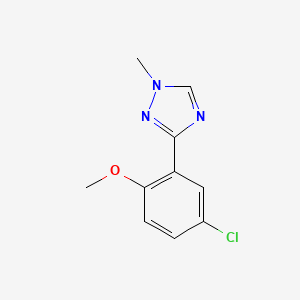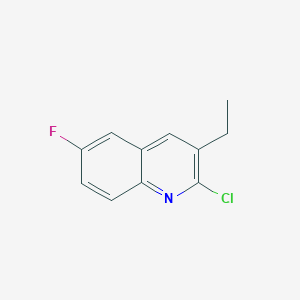
Dimethyl 2-(4-Methyl-3-nitro-2-pyridyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(4-Methyl-3-nitro-2-pyridyl)malonate is an organic compound with the molecular formula C11H12N2O6 It is a derivative of malonic acid and contains a pyridine ring substituted with a nitro group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-(4-Methyl-3-nitro-2-pyridyl)malonate can be synthesized through a multi-step process. One common method involves the nitration of 4-methyl-2-pyridylmalonate, followed by esterification with methanol. The reaction conditions typically include the use of concentrated nitric acid for nitration and sulfuric acid as a catalyst. The esterification step requires an acidic environment and refluxing the reaction mixture to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(4-Methyl-3-nitro-2-pyridyl)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Dimethyl 2-(4-Methyl-3-amino-2-pyridyl)malonate.
Substitution: Various substituted pyridylmalonates depending on the nucleophile used.
Hydrolysis: 2-(4-Methyl-3-nitro-2-pyridyl)malonic acid.
Aplicaciones Científicas De Investigación
Dimethyl 2-(4-Methyl-3-nitro-2-pyridyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-(4-Methyl-3-nitro-2-pyridyl)malonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes and other proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2-(3-Nitro-2-pyridyl)malonate
- Dimethyl 2-(4-Nitro-2-pyridyl)malonate
- Dimethyl 2-(3-Methyl-2-pyridyl)malonate
Uniqueness
Dimethyl 2-(4-Methyl-3-nitro-2-pyridyl)malonate is unique due to the specific positioning of the nitro and methyl groups on the pyridine ring. This unique substitution pattern can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C11H12N2O6 |
|---|---|
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
dimethyl 2-(4-methyl-3-nitropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C11H12N2O6/c1-6-4-5-12-8(9(6)13(16)17)7(10(14)18-2)11(15)19-3/h4-5,7H,1-3H3 |
Clave InChI |
VNFOIAASLGVFHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-[(Hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid](/img/structure/B13707588.png)





![1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13707637.png)
![2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione](/img/structure/B13707644.png)


